molecular formula C16H25NOSi B14381652 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine CAS No. 89813-14-9

4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine

Cat. No.: B14381652
CAS No.: 89813-14-9
M. Wt: 275.46 g/mol
InChI Key: YYUXMSQLTJXSKP-UHFFFAOYSA-N
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Description

4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine is an organic compound with a complex structure that includes a silyl ether and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine typically involves the following steps:

    Formation of the Alkyne: The starting material, 4-bromo-2-butyne, undergoes a nucleophilic substitution reaction with N,N-diethylamine to form N,N-diethylbut-2-yn-1-amine.

    Silylation: The resulting N,N-diethylbut-2-yn-1-amine is then treated with dimethylphenylsilyl chloride in the presence of a base such as triethylamine to form the silyl ether, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation or other reducing agents.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted silyl ethers.

Scientific Research Applications

4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine: shares similarities with other silyl ethers and alkynes, such as:

Uniqueness

    Unique Structure:

    Versatility: Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

89813-14-9

Molecular Formula

C16H25NOSi

Molecular Weight

275.46 g/mol

IUPAC Name

4-[dimethyl(phenyl)silyl]oxy-N,N-diethylbut-2-yn-1-amine

InChI

InChI=1S/C16H25NOSi/c1-5-17(6-2)14-10-11-15-18-19(3,4)16-12-8-7-9-13-16/h7-9,12-13H,5-6,14-15H2,1-4H3

InChI Key

YYUXMSQLTJXSKP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCO[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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